molecular formula C10H15N3O2 B13162485 Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13162485
M. Wt: 209.24 g/mol
InChI Key: OMVLURLQPVQSMG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core, an ethyl ester group at position 3, and an amino substituent at position 5. This scaffold is notable for its versatility in medicinal chemistry, as pyrazolo-pyridine derivatives are widely explored for their biological activities, including antitumor, antimicrobial, and kinase inhibitory properties . The compound’s molecular formula is C₁₀H₁₄N₄O₂ (based on structural analogs in and ), though variations in substituents and salt forms (e.g., hydrochloride) can alter its physicochemical and pharmacological profile.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h6-7H,2-5,11H2,1H3

InChI Key

OMVLURLQPVQSMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CC(CCN2N=C1)N

Origin of Product

United States

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Method Using N-Amino-2-iminopyridines and 1,3-Dicarbonyl Compounds

One of the most efficient and environmentally friendly methods for synthesizing pyrazolo[1,5-a]pyridine derivatives, including the target compound, involves a cross-dehydrogenative coupling reaction between N-amino-2-iminopyridine and ethyl acetoacetate (a 1,3-dicarbonyl compound) under oxidative conditions.

  • Reaction Conditions :

    • Reagents: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol)
    • Solvent: Ethanol (10 mL) containing acetic acid (6 equivalents)
    • Atmosphere: Oxygen (O₂) at 1 atm
    • Temperature: 130 °C
    • Time: 18 hours
  • Outcome :
    The reaction yields This compound with high efficiency, reaching up to 94% yield under optimal conditions.

  • Mechanistic Insight :
    Acetic acid acts as a promoter, facilitating the formation of the pyrazolo[1,5-a]pyridine ring system via oxidative cyclization. The presence of oxygen as an oxidant is crucial, as reactions under inert atmosphere (argon) yield only trace amounts (6%) of the product. The reaction likely proceeds through an initial condensation followed by oxidative cyclization to form the fused heterocyclic system.

  • Yield Data Summary :

Entry Molar Equiv. Acid Atmosphere Yield (%)
1 2 (Acetic Acid) Air 34
2 4 (Acetic Acid) Air 52
3 6 (Acetic Acid) Air 74
4 6 (Acetic Acid) O₂ 94
5 6 (Acetic Acid) Argon 6
6 1 (p-Toluenesulfonic Acid) O₂ 39
7 2 (p-Toluenesulfonic Acid) O₂ 41
8 1 (Trifluoroacetic Acid) O₂ 48
9 2 (Trifluoroacetic Acid) O₂ 55

Table 1: Effect of acid type and atmosphere on the yield of this compound synthesis

Alternative Synthetic Routes Involving Diazonium Salt Intermediates and Nucleophilic Cyclization

Another approach involves the use of 2-cyanophenyldiazonium tosylate reacting with ethyl acetoacetate derivatives to form intermediates that undergo cyclization to yield pyrazolo[1,5-a]pyridine esters.

  • Procedure :

    • Ethyl acetoacetate (1 mmol) is dissolved in acetonitrile (5 mL).
    • 2-Cyanophenyldiazonium tosylate (1.1 mmol) and pyridine (1 mmol) are added.
    • The mixture is stirred at room temperature for 30 minutes.
    • The product is isolated by acidification and organic extraction, followed by purification.
  • Key Intermediate :
    The reaction forms ethyl 2-((2-cyanophenyl)diazenyl)-2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate, which upon further treatment undergoes cyclization to the pyrazolo[1,5-a]pyridine scaffold.

  • Mechanistic Notes :
    The diazonium salt acts as an electrophile, facilitating azo coupling and subsequent intramolecular cyclization. This method allows for functional group tolerance and the introduction of substituents on the aromatic ring.

  • Limitations :
    The reaction requires careful control of nucleophilicity and base strength to avoid side reactions such as ester hydrolysis or decomposition.

Multistep Synthesis via Aminopyrazole Precursors and Subsequent Cyclizations

A classical synthetic route involves:

  • Preparation of 5-amino-3-methylpyrazole or related aminopyrazole derivatives.
  • Reaction with diethyl malonate or ethyl acetoacetate in the presence of sodium ethanolate to form dihydroxy-heterocycles.
  • Cyclization and functional group transformations (e.g., chlorination with phosphorus oxychloride) to yield pyrazolo[1,5-a]pyridine derivatives.
  • Advantages :
    This approach allows structural diversification through modification of the pyrazole or pyridine precursors.

  • Disadvantages :
    Multistep processes are longer and may have lower overall yields compared to one-pot CDC methods.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Cross-Dehydrogenative Coupling (CDC) N-amino-2-iminopyridine + ethyl acetoacetate Ethanol, AcOH, O₂, 130 °C, 18 h Up to 94 High yield, one-pot, environmentally friendly Requires oxygen atmosphere, high temp
Diazonium Salt Intermediate Route 2-cyanophenyldiazonium tosylate + ethyl acetoacetate MeCN, pyridine, RT, 30 min Moderate Mild conditions, functional group tolerance Sensitive to nucleophile/base choice
Multistep Aminopyrazole Route Aminopyrazole + diethyl malonate + POCl₃ Multiple steps, varied conditions Variable Allows structural diversity Longer synthesis, lower overall yield

Research Findings and Practical Considerations

  • The CDC method represents a significant advancement in the synthesis of pyrazolo[1,5-a]pyridine derivatives, enabling direct formation of the fused ring system in a single step with excellent yields and minimal waste generation.

  • The presence of acetic acid and an oxygen atmosphere are critical for promoting the oxidative cyclization, with yields dramatically decreasing under inert atmospheres or with weaker acids.

  • Alternative acids such as p-toluenesulfonic acid and trifluoroacetic acid can be used but generally provide lower yields under similar conditions.

  • The diazonium salt approach offers a complementary pathway, particularly useful when introducing substituents on the aromatic ring or when milder reaction conditions are required.

  • Multistep routes remain valuable for accessing diverse derivatives but are less efficient for the direct preparation of this compound specifically.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The target compound’s ethyl ester at position 3 increases lipophilicity compared to analogs like the 3-amine hydrochloride (), which has higher aqueous solubility due to its ionic form .
  • The trifluoromethyl group in ’s pyrimidine analog enhances metabolic stability but may reduce solubility due to its hydrophobic nature .

Key Research Findings

Substituent Position Matters : The 3-carboxylate group in the target compound provides a steric profile distinct from 2-carboxylate analogs, influencing binding to kinases and other targets .

Halogen Effects : Trifluoromethyl groups () improve metabolic stability but may limit solubility, necessitating formulation optimization for in vivo studies .

Biological Activity

Ethyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1551656-63-3) is a compound belonging to the pyrazolo[1,5-a]pyridine class of heterocycles. This class has garnered attention due to its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this specific compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

This structure features a pyrazole ring fused with a pyridine moiety and a carboxylate group that may influence its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazolo[1,5-a]pyridines can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Key aspects influencing its activity include:

  • Substituents on the Pyrazole Ring : Modifications at different positions can enhance or reduce activity against specific targets.
  • Amino Group Positioning : The presence and position of the amino group significantly affect binding affinity to biological targets.

Antimicrobial Activity

A study investigating the antimicrobial properties of various pyrazolo derivatives found that compounds with similar scaffolds exhibited notable activity against Mycobacterium tuberculosis. The study highlighted that this compound showed promising results in inhibiting bacterial growth without significant cytotoxicity to host cells .

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa and L929 indicated that derivatives of pyrazolo[1,5-a]pyridine could act as effective cytotoxic agents. The mechanism was attributed to the induction of apoptosis through caspase activation .

CompoundCell LineIC50 (µM)Mechanism
Ethyl 5-amino-4H...HeLa15Apoptosis induction
Ethyl 5-amino-4H...L92920Cell cycle arrest

Pharmacological Implications

Given the promising biological activities associated with this compound:

  • Drug Development : Its unique structure suggests potential for development into new therapeutic agents targeting infectious diseases and cancer.
  • Further Research : Ongoing studies are necessary to elucidate the exact mechanisms of action and optimize pharmacokinetic properties.

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